molecular formula C9H12BrNO2S B7594444 N-(4-bromo-3-methylphenyl)-N-methylmethanesulfonamide

N-(4-bromo-3-methylphenyl)-N-methylmethanesulfonamide

Cat. No.: B7594444
M. Wt: 278.17 g/mol
InChI Key: LBHBAVOMGNCPQJ-UHFFFAOYSA-N
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Description

N-(4-bromo-3-methylphenyl)-N-methylmethanesulfonamide is an organic compound characterized by the presence of a bromine atom, a methyl group, and a methanesulfonamide group attached to a phenyl ring

Properties

IUPAC Name

N-(4-bromo-3-methylphenyl)-N-methylmethanesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12BrNO2S/c1-7-6-8(4-5-9(7)10)11(2)14(3,12)13/h4-6H,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LBHBAVOMGNCPQJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)N(C)S(=O)(=O)C)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12BrNO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

278.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-bromo-3-methylphenyl)-N-methylmethanesulfonamide typically involves the reaction of 4-bromo-3-methylaniline with methanesulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride. The general reaction scheme is as follows:

4-bromo-3-methylaniline+methanesulfonyl chlorideThis compound\text{4-bromo-3-methylaniline} + \text{methanesulfonyl chloride} \rightarrow \text{this compound} 4-bromo-3-methylaniline+methanesulfonyl chloride→this compound

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimization for yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-(4-bromo-3-methylphenyl)-N-methylmethanesulfonamide can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles.

    Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions.

    Coupling Reactions: It can participate in coupling reactions such as Suzuki or Chan-Lam coupling.

Common Reagents and Conditions

    Substitution: Reagents like sodium methoxide or potassium tert-butoxide can be used.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

    Coupling: Palladium catalysts and boronic acids for Suzuki coupling; copper catalysts for Chan-Lam coupling.

Major Products

The major products formed depend on the specific reaction conditions and reagents used. For example, substitution of the bromine atom can yield various substituted phenyl derivatives.

Scientific Research Applications

N-(4-bromo-3-methylphenyl)-N-methylmethanesulfonamide has several applications in scientific research:

    Medicinal Chemistry: It is used as a building block for the synthesis of potential pharmaceutical agents.

    Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex organic molecules.

    Materials Science: It can be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of N-(4-bromo-3-methylphenyl)-N-methylmethanesulfonamide depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The presence of the bromine atom and the sulfonamide group can influence its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-bromo-3-methylphenyl)acetamide
  • N-(4-bromo-3-methylphenyl)pyrazine-2-carboxamide
  • N-(4-bromo-3-methylphenyl)semicarbazone

Uniqueness

N-(4-bromo-3-methylphenyl)-N-methylmethanesulfonamide is unique due to the presence of the methanesulfonamide group, which can impart distinct chemical and biological properties compared to other similar compounds. This uniqueness can be leveraged in the design of new molecules with specific desired activities.

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